N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 3,4-dimethylphenyl and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives.
Substitution Reactions: The 3,4-dimethylphenyl and 4-methylphenyl groups are introduced through substitution reactions. These reactions often require the use of reagents such as halogenated aromatic compounds and catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(3,4-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Uniqueness
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19N3S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19N3S/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,22,23,24) |
InChI Key |
GLRACZLWRDQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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